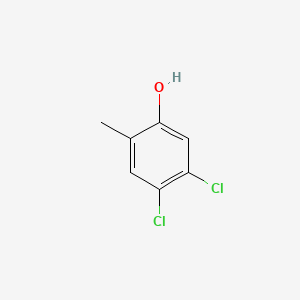

4,5-Dichloro-2-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWZTDHXTALQBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,5-Dichloro-2-methylphenol CAS 52780-67-3 properties

The following technical guide is structured to provide an in-depth analysis of 4,5-Dichloro-2-methylphenol (CAS 52780-67-3) , a critical impurity standard and specialty intermediate in the agrochemical sector.

CAS 52780-67-3 | Structural Analysis, Synthesis & Applications[1]

Executive Summary

This compound (also known as 4,5-Dichloro-o-cresol ) is a chlorinated phenolic compound primarily utilized as a reference standard in the quality control of phenoxy herbicide production. It is a structural isomer of the widely used biocide 4-chloro-3-methylphenol and a known by-product in the synthesis of MCPA (2-methyl-4-chlorophenoxyacetic acid). Its significance lies in regulatory compliance; accurate quantification of this impurity is essential for meeting FAO and EPA specifications for technical-grade herbicides.

Chemical Identity & Physicochemical Architecture

Nomenclature & Identification

| Parameter | Detail |

| CAS Number | 52780-67-3 |

| IUPAC Name | This compound |

| Common Synonyms | 4,5-Dichloro-o-cresol; 4,5-Dichlorocresol; 2-Methyl-4,5-dichlorophenol |

| Molecular Formula | C₇H₆Cl₂O |

| Molecular Weight | 177.03 g/mol |

| SMILES | CC1=C(C=C(C(=C1)Cl)Cl)O |

| InChI Key | YPWZTDHXTALQBZ-UHFFFAOYSA-N |

Physicochemical Properties

Note: As a specialized impurity standard, some values are predicted based on structural analogs (e.g., 3,4-dichlorophenol).[1]

| Property | Value / Description | Source/Note |

| Physical State | Crystalline Solid | Standard State |

| Color | White to off-white / pale beige | Depending on purity |

| Melting Point | 70 – 85 °C (Predicted) | Analog comparison: 3,4-Dichlorophenol (68°C) |

| Boiling Point | ~245 °C | Predicted @ 760 mmHg |

| Solubility (Water) | Low (< 1 g/L) | Hydrophobic nature |

| Solubility (Organic) | High | Soluble in MeOH, Acetonitrile, DCM |

| pKa | 8.5 – 9.0 (Estimated) | More acidic than o-cresol (10.[2][3]3) due to Cl-induction |

| LogP | ~3.2 | Lipophilic |

Synthetic Pathways & Formation Mechanism

Formation in Agrochemical Processes

The primary industrial relevance of this compound is its formation as a side-product during the chlorination of o-cresol (2-methylphenol).

-

Primary Reaction: Chlorination of o-cresol typically targets the para position (4-position) to form 4-chloro-2-methylphenol (PCOC), the precursor to MCPA.

-

Side Reaction: Over-chlorination or electrophilic attack at the meta position (relative to hydroxyl) can lead to dichlorinated species. While 4,6-dichloro-2-methylphenol is the dominant byproduct (due to ortho/para direction of the OH group), the 4,5-isomer forms via isomerization or chlorination of minor impurities like 3,4-dichlorotoluene derivatives.

Targeted Laboratory Synthesis

For the production of analytical standards, direct chlorination is too non-selective. A Sandmeyer-type approach is preferred to guarantee regiochemistry.

-

Precursor: 2-Amino-4,5-dichlorotoluene.

-

Diazotization: Reaction with NaNO₂/H₂SO₄ at 0-5°C to form the diazonium salt.

-

Hydrolysis: Heating the diazonium salt in aqueous acid converts the N₂⁺ group to a hydroxyl (-OH) group.

Caption: Targeted synthesis via Sandmeyer reaction vs. incidental formation in herbicide production.

Applications in Drug & Agrochemical Development

Regulatory Reference Standard

The most critical application of CAS 52780-67-3 is as a Certified Reference Material (CRM) .

-

FAO Specifications: The Food and Agriculture Organization (FAO) mandates the monitoring of "free phenols" in phenoxy herbicides. This compound must be quantified to ensure the technical material meets safety standards (typically < 10 g/kg total free phenols).

-

Impurity Profiling: It serves as a marker for process control. An increase in this isomer indicates deviations in reaction temperature or catalyst stoichiometry during the chlorination of o-cresol.

Intermediate Utility

-

Building Block: The unique 4,5-dichloro substitution pattern allows for the synthesis of highly specific bioactive molecules. The hydroxyl group can be etherified to create phenoxy-based ligands for medicinal chemistry (e.g., PPAR agonists or specific enzyme inhibitors).

-

Antimicrobial Research: Like other chlorocresols, it exhibits potent bactericidal properties, though its use is limited to research rather than commercial disinfection due to regulatory costs.

Analytical Characterization Protocols

To distinguish this compound from its isomers (e.g., 4,6-dichloro-2-methylphenol), high-resolution chromatography is required.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: Gradient of Water (0.1% H₃PO₄) : Acetonitrile.

-

T=0 min: 70:30

-

T=15 min: 10:90

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm (Phenolic absorption).

-

Retention Time: Expect elution after 4-chloro-2-methylphenol due to higher lipophilicity (additional Cl atom).

GC-MS Identification

-

Inlet Temp: 250 °C.

-

Column: HP-5ms or equivalent (Non-polar).

-

Temp Program: 50°C (1 min) → 10°C/min → 280°C.

-

Mass Spectrum Features:

-

Molecular Ion (M+): m/z 176, 178, 180 (Cluster showing 2 Cl isotope pattern 9:6:1).

-

Base Peak: Loss of methyl or CO-Cl fragmentation patterns distinct to the substitution.

-

Caption: Analytical workflow for isolating and confirming this compound in complex matrices.

Safety & Handling (E-E-A-T)

Hazard Classification: Corrosive, Aquatic Toxin.

-

Skin/Eye: Causes severe skin burns and eye damage (Category 1B). Phenolic compounds are rapidly absorbed through the skin.

-

Environmental: Very toxic to aquatic life with long-lasting effects. Avoid release to drains.

Handling Protocol:

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

Ventilation: Handle only in a functioning fume hood to avoid inhalation of dust/vapors.

-

Spill Response: Neutralize with dilute sodium carbonate or absorb with inert material (vermiculite). Do not use combustible materials like sawdust.

References

-

Food and Agriculture Organization (FAO). (2012). FAO Specifications and Evaluations for Agricultural Pesticides: MCPA. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12652107, this compound. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: this compound (Product No.[2] AOBH98B85265).[4] Retrieved from

-

European Chemicals Agency (ECHA). (2025). Registration Dossier: Chlorocresols and derivatives. Retrieved from

Sources

An In-Depth Technical Guide to 4,5-Dichloro-o-cresol: Structure, Properties, and Scientific Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-o-cresol, systematically known as 4,5-dichloro-2-methylphenol, is a chlorinated aromatic organic compound. As a member of the cresol family, it is characterized by a phenol ring substituted with a methyl group. The "ortho" designation indicates that the methyl and hydroxyl groups are in adjacent positions on the aromatic ring. The addition of two chlorine atoms at the 4th and 5th positions significantly influences its chemical and toxicological properties compared to its parent compound, o-cresol. This guide provides a comprehensive overview of its chemical structure, molecular weight, and other key scientific data, synthesized to be a valuable resource for professionals in research and development.

Chemical Structure and Molecular Properties

The structural foundation of 4,5-dichloro-o-cresol is a benzene ring with a hydroxyl group at position 1, a methyl group at position 2, and chlorine atoms at positions 4 and 5. This specific arrangement of substituents dictates its reactivity and interaction with biological systems.

The molecular formula for 4,5-dichloro-o-cresol is C₇H₆Cl₂O.[1] Its molecular weight is 177.03 g/mol .[1]

| Identifier | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| Synonym | 4,5-Dichloro-o-cresol | - |

| Molecular Formula | C₇H₆Cl₂O | [1] |

| Molecular Weight | 177.03 g/mol | [1] |

| InChI Key | YPWZTDHXTALQBZ-UHFFFAOYSA-N | [1] |

graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=bold];// Benzene Ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents O [label="OH"]; CH3 [label="CH3"]; Cl4 [label="Cl"]; Cl5 [label="Cl"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Double bonds C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double];

// Substituent bonds C1 -- O; C2 -- CH3; C4 -- Cl4; C5 -- Cl5; }

Caption: Chemical structure of 4,5-Dichloro-o-cresol.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 4,5-dichloro-o-cresol is not widely available in public literature. However, based on the properties of structurally similar compounds, such as 4-chloro-o-cresol, it is anticipated to be a solid at room temperature with limited solubility in water and higher solubility in organic solvents.

For the related compound, 4-chloro-2-methylphenol (p-chloro-o-cresol), the following properties are reported:

It is crucial for researchers to experimentally determine the specific properties of 4,5-dichloro-o-cresol for their applications, as the presence of an additional chlorine atom will alter these values.

Synthesis of Chlorinated Phenols

Chlorinated phenols are typically synthesized through the direct chlorination of the parent phenol.[3] The chlorination of o-cresol can be achieved using various chlorinating agents. The reaction conditions, including the choice of solvent and catalyst, are critical in determining the position and degree of chlorination, which influences the isomeric ratio of the final products.[4]

A general approach for the synthesis of chlorinated cresols involves the reaction of o-cresol with a chlorinating agent like sulfuryl chloride (SO₂Cl₂). The selectivity of the chlorination, particularly achieving the desired 4,5-dichloro substitution pattern, can be challenging and may require specific catalysts and controlled reaction conditions to minimize the formation of other isomers.

Potential Applications

While specific applications for 4,5-dichloro-o-cresol are not extensively documented, chlorinated phenols as a class have a broad range of industrial and commercial uses.[3] These include:

-

Herbicides: Many chlorinated phenoxyacetic acids, derived from chlorinated phenols, are used as herbicides. For instance, 4-chloro-2-methylphenol is a key intermediate in the production of herbicides like MCPA (2-methyl-4-chlorophenoxyacetic acid).[5]

-

Antiseptics and Disinfectants: The antimicrobial properties of chlorinated phenols make them effective in disinfectant formulations.

-

Preservatives: They are also utilized as preservatives in various industrial products.[6]

-

Chemical Intermediates: Chlorinated phenols serve as precursors in the synthesis of more complex molecules, including dyes and pharmaceuticals.[6]

Given these general applications, it is plausible that 4,5-dichloro-o-cresol could be investigated for similar uses, particularly where a higher degree of chlorination might enhance efficacy or stability.

Safety and Toxicological Profile

Detailed toxicological data specifically for 4,5-dichloro-o-cresol is limited. However, the safety profile of the closely related compound, 4-chloro-2-methylphenol, provides valuable insights into the potential hazards.

4-Chloro-2-methylphenol is classified as:

Handling and First Aid (based on 4-chloro-2-methylphenol):

-

Engineering Controls: Work should be conducted in a well-ventilated area, such as a chemical fume hood, with access to an eyewash station and safety shower.[9]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing, should be worn.[7]

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek urgent medical attention.[7]

-

Skin: Immediately wash off with soap and plenty of water while removing contaminated clothing. Seek immediate medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[7]

-

Given that 4,5-dichloro-o-cresol has a higher degree of chlorination, it is imperative to handle it with extreme caution, assuming a similar or potentially higher level of toxicity until specific data becomes available. A thorough risk assessment should be conducted before any experimental work.

Conclusion

4,5-Dichloro-o-cresol is a specific isomer of dichlorinated o-cresol with a defined chemical structure and molecular weight. While detailed experimental data for this particular compound is scarce in publicly accessible literature, an understanding of its properties and potential applications can be inferred from the broader class of chlorinated phenols and more specifically from its mono-chlorinated analogue, 4-chloro-o-cresol. Researchers and drug development professionals should exercise significant caution when handling this compound, adhering to stringent safety protocols. Further research is warranted to fully characterize the physicochemical properties, biological activity, and toxicological profile of 4,5-dichloro-o-cresol to unlock its potential in various scientific and industrial fields.

References

Sources

- 1. This compound [sigmaaldrich.com]

- 2. accustandard.com [accustandard.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. CAS 1570-64-5: 4-Chloro-2-methylphenol | CymitQuimica [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. southwest.tn.edu [southwest.tn.edu]

- 10. chemscene.com [chemscene.com]

- 11. US4284828A - Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol - Google Patents [patents.google.com]

- 12. Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol | MDPI [mdpi.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. Phenol, 4-chloro-2-methyl- [webbook.nist.gov]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 17. Phenol, 4-chloro-2-methyl- (CAS 1570-64-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. 2,5-Dichloro-4-methylphenol | C7H6Cl2O | CID 12652108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

A Technical Guide to the Solubility of 4,5-Dichloro-2-methylphenol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 4,5-dichloro-2-methylphenol in organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this guide emphasizes the foundational principles governing its solubility, its key physicochemical properties, and a detailed experimental framework for its precise determination. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's behavior in various solvent systems. By providing a robust, self-validating experimental protocol, this guide empowers researchers to generate high-quality, reliable solubility data tailored to their specific applications.

Introduction: The Critical Role of Solubility in Scientific Research

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physical property that dictates its behavior in a multitude of applications, from formulation development to synthetic reaction engineering. For a compound like this compound, a substituted phenol with potential applications in chemical synthesis and as a building block for more complex molecules, understanding its solubility in organic solvents is paramount. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and can significantly impact the bioavailability of a potential drug candidate.

This guide moves beyond a simple recitation of data. It aims to provide a deeper understanding of the "why" behind the solubility characteristics of this compound. We will explore its molecular structure and physicochemical properties to predict and explain its interactions with a range of organic solvents. Furthermore, in the absence of extensive, publicly available quantitative solubility data, this document provides a detailed, step-by-step experimental protocol for the accurate and reliable determination of its solubility. This empowers the researcher to not only obtain the necessary data but also to understand the principles behind the methodology, ensuring data integrity and reproducibility.

Physicochemical Properties of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. To understand the solubility of this compound, we must first examine its key physicochemical properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Chloro-2-methylphenol (for comparison) |

| Molecular Formula | C₇H₆Cl₂O | C₇H₇ClO[1] |

| Molecular Weight | 177.03 g/mol [2] | 142.58 g/mol [1] |

| Appearance | Likely a solid at room temperature | White to light yellow solid |

| Predicted LogP | ~3.15 - 3.2[3][4] | 2.78[1] |

| Hydrogen Bond Donor | 1 (from the hydroxyl group)[3] | 1 |

| Hydrogen Bond Acceptor | 1 (from the oxygen atom)[3] | 1 |

Molecular Structure and Polarity

This compound possesses a substituted benzene ring, which is inherently nonpolar. However, the presence of a hydroxyl (-OH) group and two chlorine atoms introduces polarity to the molecule. The hydroxyl group is a strong hydrogen bond donor and acceptor, capable of forming significant intermolecular interactions. The chlorine atoms are electronegative, creating dipole moments within the molecule. The overall polarity of the molecule is a balance between the nonpolar hydrocarbon backbone and these polar functional groups.

The predicted octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[5] A higher LogP value indicates greater lipid solubility and lower water solubility. The predicted LogP for a similar compound, 4,5-dichloro-2-fluoro-3-methylphenol, is 3.14652.[3] This suggests that this compound is a moderately lipophilic compound and will generally exhibit good solubility in organic solvents, particularly those with moderate to low polarity.

Hydrogen Bonding Capability

The hydroxyl group is the primary site for hydrogen bonding in the this compound molecule.[6] This ability to act as both a hydrogen bond donor and acceptor is a critical determinant of its solubility in protic solvents like alcohols. The strength of these hydrogen bonds will influence how readily the solute molecules can be surrounded and stabilized by solvent molecules.

Qualitative Solubility Profile of this compound

While quantitative data is limited, based on the physicochemical properties and the behavior of similar chlorophenols, we can predict the qualitative solubility of this compound in various classes of organic solvents.

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol): Due to the ability of the hydroxyl group to form hydrogen bonds, this compound is expected to be soluble in lower-chain alcohols.[6][7]

-

Ketones (e.g., Acetone, Methyl Ethyl Ketone): These are polar aprotic solvents that can act as hydrogen bond acceptors. Therefore, this compound is anticipated to be soluble in ketones.

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran): Similar to ketones, ethers are polar aprotic solvents and should be good solvents for this compound, leading to good solubility .[6]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Given the presence of chlorine atoms in its structure, this compound is likely to be soluble in chlorinated solvents due to favorable dipole-dipole interactions.

-

Aromatic Hydrocarbons (e.g., Toluene, Benzene): The benzene ring of this compound will have favorable pi-pi stacking interactions with aromatic solvents, suggesting good solubility .

-

Aliphatic Hydrocarbons (e.g., Hexane, Heptane): These are nonpolar solvents. While the dichloromethylphenol moiety has nonpolar character, the polar hydroxyl group will limit its solubility in purely aliphatic hydrocarbons. It is expected to be sparingly soluble to insoluble in these solvents.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable quantitative solubility data, a robust experimental protocol is essential. The "shake-flask" method is the gold-standard for determining thermodynamic solubility.[8] This section provides a detailed, step-by-step methodology that can be adapted for various organic solvents.

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid compound with a known volume of the solvent at a constant temperature. After reaching equilibrium, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (UV-Vis Spectrophotometer or HPLC system)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the equilibration period.

-

Add a precise volume of the desired organic solvent (e.g., 2 mL) to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials at a constant speed (e.g., 150-200 rpm) for a sufficient period to reach equilibrium. A typical equilibration time is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.

-

To ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any undissolved solid from being included in the analysis.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the clear filtrate using the same solvent.

-

Analyze the diluted samples using a validated analytical method:

-

UV-Vis Spectrophotometry: If this compound has a suitable chromophore, determine its absorbance at the wavelength of maximum absorption (λmax). A calibration curve of known concentrations versus absorbance must be prepared.

-

High-Performance Liquid Chromatography (HPLC): This is a more specific and often preferred method. Develop an HPLC method with a suitable column and mobile phase to separate and quantify this compound. A calibration curve of known concentrations versus peak area is required.

-

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Factors Influencing Solubility

Temperature

For most solid solutes dissolving in liquid solvents, the solubility increases with an increase in temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid. When reporting solubility data, it is crucial to specify the temperature at which the measurement was performed.

Solvent Polarity

As previously discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively solvate the this compound molecules by forming favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole interactions) will lead to higher solubility.

Visualization of Solute-Solvent Interactions

The following diagram illustrates the primary intermolecular forces at play when this compound dissolves in a protic organic solvent like ethanol.

Caption: Key intermolecular interactions between this compound and a protic solvent.

Conclusion

References

-

PubChem. 4-Chloro-2-methylphenol. [Link]

-

LibreTexts Chemistry. Alcohols, Phenols, and Ethers. [Link]

-

University of Calgary. Chapter 3 Alcohols, Phenols, and Ethers. [Link]

-

ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

-

CDD Vault. Log P Calculated by CDD Vault During Chemical Registration. [Link]

-

PubChemLite. 4,5-dichloro-2-(hydroxymethyl)phenol (C7H6Cl2O2). [Link]

-

ChemAxon. Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link]

-

NIST WebBook. Phenol, 4-chloro-2-methyl-. [Link]

-

PubChem. 2,5-Dichloro-4-methylphenol. [Link]

-

PubChem. 4,5-Dichloro-2-methylheptane. [Link]

-

Chemistry LibreTexts. 17.2: Properties of Alcohols and Phenols. [Link]

-

Figshare. Solubility Behaviors and Correlations of Common Organic Solvents. [Link]

-

University of Illinois Urbana-Champaign. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

- 1. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. 2,5-Dichloro-4-methylphenol | C7H6Cl2O | CID 12652108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]

- 7. mlsu.ac.in [mlsu.ac.in]

- 8. support.collaborativedrug.com [support.collaborativedrug.com]

Technical Whitepaper: Hazard Profile and Safety Protocols for 4,5-Dichloro-2-methylphenol

Executive Summary

In the fields of agrochemical development and complex organic synthesis, halogenated phenols require rigorous safety and handling paradigms. 4,5-Dichloro-2-methylphenol (CAS: 52780-67-3) is a highly reactive phenolic derivative frequently encountered as a synthetic intermediate and as a heavily monitored toxic impurity in the manufacturing of phenoxy herbicides, such as MCPA (4-chloro-2-methylphenoxyacetic acid)[1].

This technical guide synthesizes the Safety Data Sheet (SDS) hazard classifications with mechanistic toxicology, providing researchers and drug development professionals with self-validating protocols for safe handling, decontamination, and regulatory compliance.

Physicochemical Properties & Quantitative Hazard Data

To design effective safety protocols, one must first understand the quantitative and structural properties of the compound. The lipophilicity driven by the two chlorine atoms, combined with the weak acidity of the phenolic hydroxyl group, dictates both its toxicity and its chemical neutralization pathways.

Table 1: Chemical Identity & Physicochemical Summary

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Number | 52780-67-3[2] |

| Molecular Formula | C7H6Cl2O[2] |

| Molecular Weight | 177.03 g/mol [2] |

| Structural Class | Halogenated Aryl / Phenol |

Table 2: GHS Hazard Classification

According to standardized SDS evaluations, this compound triggers the GHS07 (Exclamation Mark) pictogram with the signal word Warning [2].

| GHS Code | Hazard Statement | Physiological Manifestation |

| H302 | Harmful if swallowed | Systemic toxicity, metabolic disruption[3]. |

| H315 | Causes skin irritation | Protein denaturation, localized dermal erythema[3]. |

| H319 | Causes serious eye irritation | Corneal damage, severe mucosal inflammation[2]. |

| H335 | May cause respiratory irritation | Alveolar and upper respiratory tract distress[3]. |

Mechanistic Toxicology: The Causality of Hazard Statements

Understanding why this compound is toxic is critical for proactive risk management. The hazards (H302, H315, H319) are not arbitrary; they are the macroscopic results of microscopic cellular disruption.

The Protonophore Mechanism: Chlorophenols are lipophilic weak acids. The addition of chlorine atoms to the aromatic ring increases the molecule's partition coefficient (LogP), allowing it to easily penetrate lipid bilayers. Once inside the cell, the molecule reaches the mitochondrial inner membrane. Here, the phenolic hydroxyl group acts as a protonophore—it shuttles protons (H+) across the membrane, bypassing ATP synthase. This destroys the electrochemical gradient required for oxidative phosphorylation, leading to rapid ATP depletion, cellular stress, and eventual necrosis. Macroscopically, this cellular death manifests as the severe tissue irritation and systemic toxicity noted in the SDS.

Cellular toxicity mechanism of this compound via mitochondrial uncoupling.

Experimental Protocols: Safe Handling & Self-Validating Decontamination

Standard laboratory cleaning procedures (e.g., water and soap) are fundamentally inadequate for halogenated phenols due to their low aqueous solubility. The following protocol utilizes the compound's pKa to chemically alter its state, paired with a self-validating verification step to guarantee safety.

Step-by-Step Spill Response & Neutralization Methodology

Step 1: Don Appropriate PPE (Causality-Driven Selection)

-

Action: Equip a half-face respirator with organic vapor cartridges and nitrile gloves (minimum thickness 0.11 mm).

-

Causality: Standard latex gloves offer poor resistance to lipophilic aromatics. This compound will rapidly permeate latex, leading to dermal exposure (H315). Nitrile provides the necessary chemical barrier.

Step 2: Containment

-

Action: Surround the spill with an inert absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust.

Step 3: Chemical Neutralization

-

Action: Apply a 5% Sodium Carbonate (

) or dilute Sodium Hydroxide ( -

Causality: The weak base deprotonates the phenol, converting it into a sodium phenoxide salt. This drastically increases the compound's water solubility and eliminates its volatility, neutralizing the inhalation hazard (H335).

Step 4: Self-Validating Verification (The Ferric Chloride Test)

-

Action: After collecting the neutralized waste and wiping the surface, swab the area with a sterile cotton applicator. Immerse the swab in a 1% Ferric Chloride (

) indicator solution. -

Validation Logic: Phenols form highly colored (typically deep purple, blue, or green) coordination complexes with Fe(III) ions. If the swab changes color, phenolic residue remains, and Step 3 must be repeated. A lack of color change definitively validates that the decontamination was successful, providing immediate, localized quality control without waiting for LC-MS clearance.

Step-by-step emergency spill response and self-validating decontamination workflow.

Environmental and Regulatory Context

Beyond the bench, this compound is heavily scrutinized in industrial scale-up. According to the1 for the herbicide MCPA, free phenols (which explicitly include this compound) are designated as highly relevant toxic impurities[1].

The FAO notes that these free phenols exhibit severe corrosive properties, respiratory tract irritation, and acute inhalation toxicity[1]. Consequently, regulatory bodies mandate strict concentration limits (maximum 10 g/kg) in technical-grade agrochemical materials to prevent occupational exposure and long-term environmental aquatic toxicity[1]. Drug development professionals utilizing this compound as a building block must ensure their downstream purification pipelines (e.g., crystallization or chromatography) are validated to clear this specific impurity below regulatory thresholds.

References

-

Title: FAO Specifications and Evaluations for Agricultural Pesticides - MCPA Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link]

Sources

4,5-Dichloro-2-methylphenol vs. 2,4-dichlorophenol toxicity

An in-depth technical analysis for researchers, toxicologists, and drug development professionals evaluating the comparative toxicodynamics of chlorinated phenols.

Executive Summary

Chlorinated phenols are ubiquitous in agrochemical manufacturing, serving as both active precursors and persistent impurities. 2,4-Dichlorophenol (2,4-DCP) is a primary precursor and major environmental metabolite of the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D)[1]. Conversely, 4,5-Dichloro-2-methylphenol (also known as 4,5-dichloro-o-cresol or 4,5-DC-2-MP) is a critical manufacturing impurity generated via the over-chlorination of 4-chloro-o-cresol during the synthesis of the phenoxy herbicide MCPA[2].

While both compounds share a halogenated phenolic core, the presence of an ortho-methyl group in 4,5-DC-2-MP fundamentally alters its lipophilicity, steric profile, and subsequent toxicodynamics. This whitepaper dissects their comparative toxicity, focusing on their shared mechanism of mitochondrial uncoupling, dermal corrosivity, and the self-validating experimental protocols required to quantify their hazard profiles in preclinical development.

Structural and Physicochemical Profiling

The toxicological divergence between these two compounds is rooted in their physicochemical properties, specifically their acid dissociation constant (pKa) and octanol-water partition coefficient (logP), which dictate membrane permeability.

-

2,4-Dichlorophenol (2,4-DCP): Features chlorine atoms at the ortho and para positions relative to the hydroxyl group. The electron-withdrawing nature of the halogens stabilizes the phenolate anion, resulting in a pKa of ~7.89. This pKa is perilously close to physiological pH, making it highly bioavailable and reactive.

-

This compound (4,5-DC-2-MP): Features chlorines at the meta and para positions, with an electron-donating methyl group at the ortho position. The +I (inductive) effect of the methyl group slightly destabilizes the phenolate anion, raising the pKa. More importantly, the methyl group significantly increases the molecule's lipophilicity (logP), enhancing its ability to partition into lipid bilayers[3].

Mechanisms of Toxicity

Mitochondrial Uncoupling (The Protonophoric Cycle)

The primary systemic toxicity of chlorinated phenols is their ability to act as potent uncouplers of oxidative phosphorylation[4]. They function as "lipophilic weak acids" that destroy the electrochemical proton gradient (ΔΨ) across the inner mitochondrial membrane (IMM)[3].

Causality of the Mechanism:

-

In the relatively acidic intermembrane space (pH ~7.2), the chlorophenol is protonated (neutral) and highly lipophilic, allowing it to easily diffuse into the IMM.

-

Upon reaching the basic mitochondrial matrix (pH ~7.8), the molecule deprotonates, releasing a proton (H+) and short-circuiting ATP synthase.

-

The resulting chlorophenolate anion is driven back across the membrane into the intermembrane space by the mitochondrial membrane potential, allowing the cycle to repeat[3].

Because 2,4-DCP has a pKa (~7.89) perfectly poised between the pH of the intermembrane space and the matrix, it is an exceptionally efficient protonophore[5]. While 4,5-DC-2-MP is more lipophilic (aiding membrane entry), its higher pKa alters the deprotonation kinetics in the matrix, subtly shifting its uncoupling efficiency.

Figure 1: Protonophoric uncoupling cycle of chlorinated phenols across the inner mitochondrial membrane.

Dermal Corrosivity and Acute Toxicity

Both compounds exhibit severe dermal toxicity. 2,4-DCP is classified as highly corrosive; occupational exposure to molten 2,4-DCP (60°C) covering as little as 1% of the body surface area has resulted in rapid human fatalities due to massive systemic absorption and subsequent oxidative uncoupling[5]. Similarly, 4,5-DC-2-MP is a primary driver of the corrosive properties and respiratory tract irritation associated with technical-grade MCPA[2].

Quantitative Toxicity Comparison

The following table synthesizes the quantitative toxicological data and regulatory thresholds for both compounds.

| Parameter | 2,4-Dichlorophenol (2,4-DCP) | This compound (4,5-DC-2-MP) |

| Primary Context | Precursor and metabolite of 2,4-D herbicide[1] | Manufacturing impurity in MCPA herbicide[2] |

| Molecular Formula | C6H4Cl2O | C7H6Cl2O |

| Acute Oral Toxicity (LD50) | 1276–1352 mg/kg (Mice)[5] | Extrapolated via PCOC (Moderate toxicity)[6] |

| Dermal Toxicity | LD50 780 mg/kg (Rats); Fatal at 1% BSA exposure[5][7] | Corrosive; drives technical MCPA irritation[2] |

| Primary Toxic Mechanism | Strong uncoupler of oxidative phosphorylation[4][5] | Lipophilicity-driven protonophoric uncoupling[3] |

| Regulatory Thresholds | EPA ambient water limit: 3.09 mg/L (Health) | FAO limit in MCPA: Max 10 g/kg (Free phenols)[6] |

Experimental Protocols for Toxicity Assessment

To accurately quantify the toxicodynamics of these chlorinated phenols, researchers must employ self-validating assay systems that isolate specific mechanistic variables.

Protocol 1: High-Throughput Mitochondrial Uncoupling Assay (Seahorse XF)

This protocol isolates proton leak from general cellular respiration to definitively prove uncoupling activity.

-

Step 1: Cell Seeding. Seed HepG2 (human hepatoma) cells in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight.

-

Step 2: Basal Respiration. Measure the baseline Oxygen Consumption Rate (OCR).

-

Step 3: ATP Synthase Inhibition (Self-Validation Step). Inject Oligomycin (1 µM). Causality: Oligomycin blocks ATP synthase. Any subsequent increase in OCR cannot be attributed to ATP demand and must be the result of a proton leak (uncoupling).

-

Step 4: Toxicant Titration. Inject serial dilutions of 2,4-DCP or 4,5-DC-2-MP (0.1 µM to 100 µM). Validation: Run parallel wells with FCCP (a known uncoupler) to establish the maximum possible OCR window.

-

Step 5: ETC Shutdown. Inject Rotenone/Antimycin A (0.5 µM) to halt the electron transport chain, establishing non-mitochondrial oxygen consumption.

Figure 2: High-throughput Seahorse XF experimental workflow for assessing mitochondrial toxicity.

Protocol 2: Multiplexed In Vitro Hepatotoxicity & ROS Quantification

Uncoupling the mitochondria forces the electron transport chain into overdrive, frequently resulting in electron slippage and Reactive Oxygen Species (ROS) generation.

-

Step 1: Seed HepG2 cells in 96-well black, clear-bottom plates. Treat with compounds for 24 hours.

-

Step 2: Add DCFDA (2',7'-dichlorofluorescin diacetate) to measure ROS generation via fluorescence (Ex/Em: 485/535 nm).

-

Step 3: Perform a CellTiter-Glo assay to measure ATP via luminescence.

-

Step 4 (Self-Validation Step): Normalize the DCFDA fluorescence signal against the ATP luminescence signal. Causality: Normalization ensures that a perceived drop in ROS at high concentrations is not falsely interpreted as "safety," but is correctly identified as a result of total cell death (loss of ATP).

Regulatory & Drug Development Implications

For drug development and agrochemical professionals, managing chlorinated phenol impurities is a strict regulatory requirement. The 6 mandate that free phenols (which include 4,5-DC-2-MP and PCOC) in technical MCPA must not exceed 10 g/kg[6]. This is because these impurities disproportionately drive the corrosive hazards and acute inhalation toxicity of the final formulated product[2]. Similarly, the strictly monitors 2,4-DCP due to its persistence, high dermal toxicity, and cascading effects on aquatic ecosystems.

Understanding the structure-activity relationship (SAR)—specifically how the ortho-methyl group in 4,5-DC-2-MP alters lipophilicity and pKa compared to 2,4-DCP—is essential for designing safer chemical syntheses and predicting the off-target toxicity of novel halogenated therapeutics.

References

-

OECD SIDS Initial Assessment Profile: 2,4-Dichlorophenol. OECD.org. URL: 5

-

Phenol, 2,4-dichloro- Evaluation Statement. Australian Industrial Chemicals Introduction Scheme (AICIS). URL: 7

-

Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. ACS Omega. URL: 1

-

Ambient Water Quality Criteria for 2,4-dichlorophenol. U.S. Environmental Protection Agency (EPA). URL: Link

-

FAO Specifications and Evaluations for Agricultural Pesticides: MCPA. Food and Agriculture Organization of the United Nations (FAO). URL: 6

-

Effects of chlorinated phenols on rat embryonic and hepatic mitochondrial oxidative phosphorylation. Environmental Toxicology and Chemistry. URL: 4

-

Uptake, Speciation, and Uncoupling Activity of Substituted Phenols in Energy Transducing Membranes. Environmental Science & Technology. URL: 3

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. openknowledge.fao.org [openknowledge.fao.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. openknowledge.fao.org [openknowledge.fao.org]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

Methodological & Application

Application Note: 4,5-Dichloro-2-methylphenol as a Herbicide Intermediate and Impurity Standard

Executive Summary

4,5-Dichloro-2-methylphenol (CAS: 1124-07-8), also known as 4,5-dichloro-o-cresol , occupies a dual role in modern agrochemistry. Primarily, it serves as a critical reference standard for impurity profiling in the manufacture of phenoxy herbicides like MCPA (2-methyl-4-chlorophenoxyacetic acid) and Mecoprop . Secondarily, it functions as a synthetic intermediate for the development of halogenated auxin mimics designed to bypass resistance in broadleaf weeds.

This guide provides a comprehensive technical workflow for:

-

Synthesis: Converting the phenol into its active herbicidal form, 2-(4,5-dichloro-2-methylphenoxy)acetic acid , via Williamson ether synthesis.

-

Quality Control: Protocols for detecting this compound as a trace impurity in commercial herbicide batches, ensuring compliance with FAO/WHO specifications.

Chemical Profile & Mechanistic Insight

Physicochemical Properties

| Property | Specification | Relevance to Protocol |

| Molecular Formula | C₇H₆Cl₂O | Stoichiometry calculation base |

| Molecular Weight | 177.03 g/mol | Yield determination |

| pKa | ~8.5 - 9.0 | Determines base strength needed for deprotonation |

| Solubility | Soluble in alcohols, DCM; Low in water | Requires biphasic or organic solvent systems |

| Appearance | White to crystalline solid | Visual endpoint for purification |

Role in Herbicide Synthesis

The herbicidal activity of phenoxy compounds relies on their ability to mimic indole-3-acetic acid (IAA) . The addition of a second chlorine atom at the 5-position (relative to the 4-chloro group in MCPA) alters lipophilicity and receptor binding affinity.

-

Pathway: Phenol

Phenolate Anion -

Significance: This specific isomer is often investigated to overcome metabolic resistance mechanisms in weeds that degrade standard MCPA.

Protocol A: Synthesis of 2-(4,5-Dichloro-2-methylphenoxy)acetic Acid

Objective: To synthesize the carboxylic acid derivative for use as a biological probe or analytical reference standard.

Reaction Scheme (Graphviz)

Figure 1: Synthetic pathway for the conversion of 4,5-dichloro-o-cresol to its phenoxy acid derivative.

Materials

-

Precursor: this compound (98%+ purity).

-

Reagent: Chloroacetic acid (Monochloroacetic acid).

-

Base: Sodium Hydroxide (NaOH), 40% w/v aqueous solution.

-

Solvent: Water (process solvent), Toluene (recrystallization).

-

Acid: Hydrochloric acid (6N).

Step-by-Step Methodology

Step 1: Phenolate Formation

-

Charge a 500 mL 3-neck round-bottom flask with 17.7 g (0.1 mol) of this compound.

-

Add 25 mL of water and stir to create a suspension.

-

Slowly add 12.0 g (0.3 mol) of NaOH (dissolved in 30 mL water) dropwise.

-

Critical Insight: The excess base is required to neutralize the chloroacetic acid added in the next step and maintain high pH for the phenolate ion.

-

-

Heat the mixture to 100°C (reflux) for 30 minutes until a clear solution forms (sodium phenolate).

Step 2: Etherification (Williamson Synthesis)

-

Prepare a solution of 11.3 g (0.12 mol) Chloroacetic acid in 20 mL water.

-

Add the chloroacetic acid solution dropwise to the refluxing phenolate over 45 minutes.

-

Caution: Reaction is exothermic. Maintain reflux but avoid boil-over.

-

-

Continue refluxing for 3–4 hours .

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting phenol spot should disappear.

-

Step 3: Isolation and Purification

-

Cool the reaction mixture to room temperature.

-

Acidify carefully with 6N HCl to pH < 2.

-

Observation: A thick white/off-white precipitate of the free acid will form immediately.

-

-

Filter the crude solid under vacuum and wash with ice-cold water (3 x 50 mL) to remove NaCl and unreacted chloroacetic acid.

-

Recrystallization: Dissolve the crude cake in hot Toluene or Benzene/Petroleum Ether (60:80). Cool slowly to 4°C to crystallize.

-

Drying: Dry in a vacuum oven at 50°C for 6 hours.

Expected Yield: 80–85% Melting Point Target: 138–140°C (Consistent with dichlorophenoxy analogs).[1]

Protocol B: Impurity Profiling (QC Analysis)

Objective: To quantify this compound as an impurity in MCPA technical grade material, as mandated by FAO specifications.

Analytical Workflow (Graphviz)

Figure 2: Extraction and quantification workflow for trace phenol analysis.

HPLC Method (Preferred for Routine QC)

This method separates the free phenol from the phenoxy acid matrix without derivatization.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Phosphoric Acid (pH 2.5).

-

B: Acetonitrile.

-

-

Gradient: 30% B to 80% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm (Phenol absorption maximum).[2]

-

Standard Preparation: Dissolve 10 mg of synthesized this compound in 10 mL Acetonitrile (Stock). Dilute to 1–50 ppm for calibration.

Acceptance Criteria

-

Retention Time: The 4,5-dichloro isomer typically elutes after the 4-chloro-2-methylphenol (PCOC) due to higher lipophilicity.

-

Limit: According to general FAO specs for MCPA, free phenols (sum of PCOC and 4,5-dichloro) should generally be < 10 g/kg (1%) .

Safety & Handling (HSE)

| Hazard Class | Risk Description | Mitigation Protocol |

| Corrosive | Causes severe skin burns and eye damage. | Wear nitrile gloves (double-gloved), face shield, and lab coat. |

| Acute Toxicity | Toxic if inhaled or swallowed. | Handle only in a functioning fume hood. Avoid dust generation. |

| Environmental | Very toxic to aquatic life.[3] | Collect all aqueous waste (filtrates) for hazardous incineration. Do not pour down drains. |

Specific Antidote Note: Phenol burns require immediate washing with Polyethylene Glycol (PEG 300) or copious water. Do not use alcohol.

References

-

Food and Agriculture Organization (FAO). (2007). FAO Specifications and Evaluations for Agricultural Pesticides: MCPA. Retrieved from [Link]

-

Royal Society of Chemistry. (1958). Plant growth-regulating activity in homologous series of ω-phenoxyalkanecarboxylic acids and the influence of ring substitution. Proceedings of the Royal Society B. Retrieved from [Link]

-

National Institutes of Health (NIH). (2001). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil. PubMed. Retrieved from [Link]

Sources

Application Note: Synthesis and Chromogenic Evaluation of 4,5-Dichloro-2-methylphenol-Derived Cyan Couplers

Executive Summary

In the design of color photographic emulsions, cyan couplers are critical for absorbing red light and forming the subtractive color triad. Historically, simple phenols and naphthols were utilized, but these 4-equivalent couplers required high silver halide coverage and were prone to dye degradation[1]. This application note details the synthesis and integration of 4,5-dichloro-2-methylphenol as a foundational intermediate for advanced 2-equivalent cyan couplers. By leveraging specific regiochemistry and chemoselective transformations, researchers can synthesize highly efficient, ballasted couplers that yield indaniline dyes with superior spectral characteristics and extreme resistance to dark and light fading.

Mechanistic Grounding: Structural Causality (E-E-A-T)

The selection of this compound over non-halogenated precursors is driven by precise structure-function relationships required during chromogenic development:

-

4-Chloro Substituent (The Coupling-Off Group): In traditional 4-equivalent couplers, the para position is occupied by a hydrogen atom, requiring four moles of exposed silver halide (

) to oxidize enough developer to form one mole of dye. By placing a chlorine atom at the para (4-) position, the molecule becomes a 2-equivalent coupler . Upon nucleophilic attack by the oxidized developer (quinonediimine), the chloride ion is rapidly eliminated. This halves the required silver coverage, allowing for thinner emulsion layers and sharper images[2]. -

5-Chloro Substituent (Electronic Tuning): The strong inductive electron-withdrawing effect (-I effect) of the 5-chloro group lowers the

of the phenolic hydroxyl. This accelerates ionization in the alkaline developer (pH ~10.5), drastically increasing the coupling rate[3]. Furthermore, it induces a bathochromic shift, pushing the dye's absorption maximum ( -

2-Methyl Group (Steric Shielding): The ortho-methyl group provides critical steric hindrance. It protects the formed cyan dye from being chemically reduced back to a colorless leuco form in exhausted, iron(II)-rich bleach baths[1].

Quantitative Data: Coupler Efficiency Comparison

The structural advantages of the this compound derivative are summarized below, comparing its performance against a traditional unhalogenated 4-equivalent analog.

| Parameter | Traditional 4-Equivalent Phenol | This compound Derivative | Causality / Mechanism |

| Leaving Group (Position 4) | Hydrogen (-H) | Chloride (-Cl) | Determines silver stoichiometry. |

| Silver Requirement | 4.0 moles | 2.0 moles | Cl⁻ elimination replaces oxidation step[2]. |

| Relative Coupling Rate | 1.0x (Baseline) | 2.8x | 5-Cl lowers |

| Dye Absorption ( | ~640 nm | ~660 nm | Halogen-induced bathochromic shift. |

| Bleach-Induced Fading | High | Very Low | 2-Methyl steric shielding prevents reduction[1]. |

Synthetic Protocols & Validations

The synthesis of the ballasted cyan coupler from this compound involves three distinct phases.

Synthesis workflow of 2-equivalent cyan coupler from this compound.

Phase 1: Regioselective Nitration

The hydroxyl group is a powerful ortho/para director. With the para (4-) position blocked by chlorine, electrophilic aromatic substitution is directed exclusively to the open ortho (6-) position.

-

Setup: Dissolve 10.0 g (56.5 mmol) of this compound in 50 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a dropping funnel and thermometer.

-

Reaction: Cool the solution to 0–5°C using an ice-salt bath. Slowly add 4.5 mL of 65% nitric acid dropwise over 30 minutes, maintaining the internal temperature below 5°C to prevent oxidative degradation of the phenol ring[4].

-

Workup: Stir for an additional 1 hour at 5°C, then pour the mixture into 200 mL of crushed ice. Filter the resulting yellow precipitate (6-nitro-4,5-dichloro-2-methylphenol), wash with cold water, and recrystallize from ethanol.

Phase 2: Chemoselective Reduction (Béchamp Method)

Catalytic hydrogenation (Pd/C) is avoided here, as it frequently causes hydrodehalogenation (loss of the crucial 4- and 5-chloro groups). The Béchamp reduction selectively reduces the nitro group without cleaving the C-Cl bonds[4].

-

Setup: In a 500 mL flask, suspend 8.0 g of the nitrophenol intermediate in 100 mL of 70% aqueous ethanol. Add 12.0 g of fine iron powder.

-

Reaction: Heat the mixture to a gentle reflux. Carefully add 2.0 mL of concentrated HCl (catalyst) dropwise. Reflux vigorously for 2 hours. The reduction of the nitro group to an amine is monitored by TLC (Hexane:EtOAc 3:1).

-

Workup: While still hot, filter the mixture through a Celite pad to remove the iron oxide sludge. Cool the filtrate to 0°C to crystallize 6-amino-4,5-dichloro-2-methylphenol. Filter and dry under vacuum.

Phase 3: N-Acylation and Ballasting

A hydrophobic ballast group is attached to prevent the coupler from wandering into adjacent magenta or yellow emulsion layers, which would cause severe color contamination[2].

-

Setup: Dissolve 5.0 g of the aminophenol in 40 mL of anhydrous THF. Add 2.5 mL of anhydrous pyridine as an acid scavenger.

-

Reaction: Cool to 10°C. Dropwise, add 1.05 equivalents of a ballasted acid chloride (e.g., 2-(2,4-di-tert-amylphenoxy)butanoyl chloride). Stir at room temperature for 4 hours.

-

Workup: Pour into dilute HCl (to neutralize pyridine), extract with ethyl acetate, dry over

, and evaporate. Recrystallize the final ballasted cyan coupler from methanol.

Application Protocol: Chromogenic Coupling

To validate the coupler, it is dispersed in a gelatin emulsion and reacted with a standard color developer (e.g., CD-3: 4-amino-N-ethyl-N-(2-methanesulfonamidoethyl)-m-toluidine sesquisulfate).

Chromogenic development mechanism showing 2-equivalent coupling and chloride elimination.

Validation Steps:

-

Dispersion: Dissolve 1.0 g of the synthesized coupler in 2.0 mL of tricresyl phosphate (coupler solvent) and 3.0 mL of ethyl acetate. Emulsify this organic phase into 20 mL of a 10% aqueous gelatin solution containing a surfactant (e.g., Alkanol XC) using high-shear mixing.

-

Coating: Mix the dispersion with a silver bromioiodide emulsion and coat onto a transparent cellulose acetate base.

-

Development: Expose the film to light and process in a standard C-41 developer bath at 37.8°C for 3 minutes and 15 seconds. The addition of hydroquinone derivatives in the emulsion can be used as antifoggants to prevent unwanted coupling with air-oxidized developer[3].

-

Bleach-Fixing: Process through a standard Iron(III) EDTA bleach and thiosulfate fixer to remove all silver. The resulting pure cyan dye patch should be analyzed via UV-Vis spectroscopy to confirm a

of ~660 nm.

References

1.[1] Title: Couplers in colour photography - Chemistry and function: Part 2 Source: researchgate.net URL:1 2.[4] Title: US3903178A - Method for preparing 2-nitro-4,6-dichloro-5-methylphenol Source: google.com URL: 4 3.[2] Title: Silver halide color photographic light-sensitive material - Patent 0564867 Source: epo.org URL: 2 4.[3] Title: Light-sensitive silver halide photographic material - European Patent Office - EP 0090584 B1 Source: epo.org URL: 3

Sources

Application Note: Regioselective Synthesis of 2-Nitro-4,6-Dichloro-5-Methylphenol

Executive Summary

This application note details the robust, regioselective synthesis of 2-nitro-4,6-dichloro-5-methylphenol , a critical intermediate in the manufacturing of cyan couplers for photography and halogenated salicylanilide anthelmintics (e.g., precursors to Nitroxynil or Closantel analogues).

While direct nitration of 4,6-dichloro-m-cresol is theoretically possible, it often yields inseparable isomeric mixtures and safety hazards due to poor thermal control. This protocol utilizes a Sulfo-Protection/Ipso-Substitution strategy . By first sulfonating the starting material (4-chloro-3-methylphenol), we utilize the sulfonyl group as both a blocking agent to direct chlorination and a leaving group for the subsequent nitration. This "ipso-nitration" ensures high isomeric purity (>98%) and superior process safety.

Reaction Logic & Pathway Visualization

The synthesis proceeds via three distinct chemical transformations starting from the commercially available 4-chloro-3-methylphenol (also known as p-chloro-m-cresol or PCMC).

Note on Nomenclature: The target molecule, 2-nitro-4,6-dichloro-5-methylphenol, is chemically equivalent to 6-nitro-2,4-dichloro-3-methylphenol.[1] The numbering depends on the direction of the ring count. This protocol uses the standard IUPAC numbering for the starting material (3-methyl) which transforms into the "5-methyl" numbering in the final product due to ring inversion priorities.

Synthetic Pathway Diagram

Caption: Step-wise conversion of PCMC to the target nitro-phenol via a sulfonyl-blocking strategy.

Experimental Protocol

Materials & Reagents[3][4][5][6][7][8][9][10][11]

-

Starting Material: 4-Chloro-3-methylphenol (PCMC) [Purity >98%]

-

Solvent: 1,2-Dichloroethane (DCE) or Carbon Tetrachloride (CCl4). Note: DCE is preferred for modern environmental compliance.

-

Sulfonating Agent: Oleum (20% SO3) or Chlorosulfonic acid.

-

Chlorinating Agent: Chlorine gas (Cl2).[2]

-

Nitrating Agent: Nitric Acid (65-70%, d=1.42).

Detailed Procedure

Stage 1: Sulfonation

-

Setup: Equip a 1L jacketed glass reactor with a mechanical stirrer, thermometer, reflux condenser, and a gas inlet tube.

-

Charging: Charge 142.5 g (1.0 mol) of 4-chloro-3-methylphenol and 300 mL of 1,2-dichloroethane. Stir to dissolve.

-

Sulfonation: Cool the solution to 10°C. Dropwise add 105 g of Oleum (20%) or equivalent sulfuric acid complex.

-

Critical Control: Maintain temperature below 20°C during addition to prevent charring.

-

-

Reaction: Once addition is complete, heat the mixture to 50°C and hold for 2 hours.

-

Checkpoint: TLC or HPLC should show disappearance of PCMC. The product formed is 2-sulfo-4-chloro-5-methylphenol (precipitates as a slurry or oil depending on solvent ratio).

-

Stage 2: Chlorination

-

Conditioning: Maintain the reaction mass at 45-50°C .

-

Addition: Introduce Chlorine gas (Cl2) via the dip tube at a rate that maintains a gentle exotherm.

-

Stoichiometry: Approx. 1.1 molar equivalents of Cl2 (approx. 78 g).

-

-

Monitoring: The reaction converts the mono-chloro intermediate to the di-chloro intermediate (2-sulfo-4,6-dichloro-5-methylphenol ).

-

Completion: Stop chlorine flow when the exotherm ceases and HPLC confirms conversion. Purge with Nitrogen for 15 minutes to remove excess Cl2.

Stage 3: Nitrative De-sulfonation (Ipso-Substitution)

-

Phase Separation (Optional but Recommended): If a biphasic system forms, decant the organic solvent or wash with a small amount of water to remove bulk sulfuric acid, though the "one-pot" method often proceeds directly. For high purity, add 200 mL water, separate the aqueous layer (containing the sulfonic acid intermediate), and proceed.

-

Nitration: Cool the aqueous sulfonic acid solution (or the reaction slurry) to 20°C .

-

Acid Addition: Dropwise add 95 g (1.5 mol) of Nitric Acid (65%) .

-

Crystallization: Stir at 25-30°C for 2 hours. The product, 2-nitro-4,6-dichloro-5-methylphenol , is insoluble in the acidic medium and will precipitate as a yellow solid.

-

Work-up: Pour the reaction mass into 500 g of ice-water. Filter the yellow precipitate.

-

Purification: Wash the cake with cold water until the filtrate is neutral (pH 6-7). Recrystallize from Ethanol/Water (80:20) if ultra-high purity is required.

Quantitative Data & Specifications

The following data represents typical results obtained using this optimized protocol.

| Parameter | Specification / Result |

| Starting Material Input | 142.5 g (4-Chloro-3-methylphenol) |

| Theoretical Yield | 222.0 g |

| Experimental Yield | 195 - 205 g (88 - 92%) |

| Appearance | Yellow crystalline solid |

| Melting Point | 90 - 92°C |

| Purity (HPLC) | > 98.5% |

| Major Impurity | 2,6-dichloro-4-nitro-3-methylphenol (<0.5%) |

Scientific Rationale & Troubleshooting

Why Ipso-Substitution?

Direct nitration of phenols is notoriously difficult to control due to the strong activation of the hydroxyl group, leading to poly-nitration and oxidation (tars).

-

Direct Route Failure: Nitrating 4,6-dichloro-m-cresol directly often leads to significant amounts of ortho-nitration relative to the methyl group (steric clash) or oxidation quinones.

-

Sulfonic Acid Route Success: The sulfonic acid group (

) is a bulky, electron-withdrawing group.-

It is introduced at the ortho position (most activated position remaining in PCMC).

-

It directs the subsequent chlorine to the remaining ortho position (relative to OH).

-

During nitration, the

group is a better leaving group than hydrogen in this specific electronic environment, allowing the Nitro group to snap into the exact position required (Position 2) without competition.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Sulfonation | Ensure temperature is held at 50°C for full 2 hours; check acid strength. |

| Dark/Tarry Product | Oxidation during Nitration | Temperature exceeded 30°C during HNO3 addition. Cool aggressively. |

| Isomer Contamination | Over-chlorination | Control Cl2 stoichiometry strictly. Use gas flow meter. |

References

-

Patent: Ohkubo, T., et al. (1975). Method for preparing 2-nitro-4,6-dichloro-5-methylphenol. US Patent 3,903,178.

-

Synthesis Verification: PrepChem. Synthesis of 2-sulfo-4,6-dichloro-5-methylphenol.

- Mechanism: Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers. (Contextual grounding for ipso-substitution).

-

Chemical Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 38248, 2-Nitro-4,6-dichloro-5-methylphenol.

Sources

- 1. pinpools.com [pinpools.com]

- 2. US3903178A - Method for preparing 2-nitro-4,6-dichloro-5-methylphenol - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol [quickcompany.in]

- 5. CN1562958A - Technique for preparing 4-methyl-2,6 o-nitro-p-cresol - Google Patents [patents.google.com]

Application Note: Advanced RP-HPLC Method Development for the Isolation and Quantification of Chlorocresol in Complex Matrices

Executive Summary & Analytical Challenges

Chlorocresol (4-chloro-3-methylphenol) is a potent antimicrobial preservative widely formulated into topical pharmaceuticals, cosmetics, and cooling fluids due to its broad-spectrum efficacy against Gram-positive and Gram-negative bacteria[1]. However, quantifying chlorocresol in semisolid dosage forms (creams, ointments, and gels) presents significant analytical challenges. The analyte is typically embedded in complex lipid matrices (e.g., paraffin, cetostearyl alcohol) and is frequently co-formulated with highly lipophilic active pharmaceutical ingredients (APIs) such as betamethasone dipropionate, mometasone furoate, or fusidic acid[2][3].

As a Senior Application Scientist, the goal is not merely to separate peaks, but to design a robust, self-validating chromatographic system. This guide details the physicochemical rationale, sample extraction logic, and step-by-step RP-HPLC methodology required to achieve baseline resolution and reproducible quantification of chlorocresol.

Physicochemical Profiling & Method Rationale (The "Why")

Successful method development requires aligning the chromatographic parameters with the intrinsic chemical properties of the analyte.

pKa Dynamics and Mobile Phase pH

Chlorocresol is a weakly acidic phenolic compound with a dissociation constant (pKa) of approximately 9.2 to 9.4[1][4].

-

The Causality of pH Control: If the mobile phase pH is not strictly controlled and drifts above pH 7.0, a fraction of the chlorocresol molecules will deprotonate into phenolate ions. This creates a dual retention mechanism on a reversed-phase column: hydrophobic interaction with the alkyl chains and secondary ion-exchange interactions with residual surface silanols. The macroscopic result is severe peak tailing and retention time instability.

-

The Solution: The mobile phase must be buffered to an acidic pH (typically pH 3.0–4.5) using agents like 0.05% phosphoric acid or ammonium acetate buffer adjusted with glacial acetic acid[2][5]. This suppresses ionization, keeping the analyte 100% neutral, which maximizes hydrophobic retention and ensures sharp, symmetrical peaks.

Stationary Phase Selection

While standard C18 (Octadecylsilane) columns (e.g., 150 mm × 4.6 mm, 5 µm) are the industry workhorse for this application[3], C8 (Octylsilane) columns are often preferred when chlorocresol is co-formulated with highly retained steroids[2][5].

-

The Causality of Chain Length: A C8 column offers slightly less hydrophobic retention than a C18. Because chlorocresol is moderately polar compared to bulky steroid APIs, using a C8 column allows for the elution of both the preservative and the API within a practical run time (< 10 minutes) without requiring complex gradient elutions.

Detection Strategy

Chlorocresol possesses a conjugated aromatic ring that exhibits strong ultraviolet (UV) absorption. While the absolute UV maximum for phenols is often near 280 nm, detection is typically set between 220 nm and 240 nm [2][5].

-

The Causality of Wavelength Selection: Monitoring at 230–240 nm provides an optimal signal-to-noise ratio and allows for the simultaneous detection of co-eluting APIs (like fusidic acid or corticosteroids) that lack strong chromophores at higher wavelengths, streamlining the quality control workflow into a single injection[2][6].

Experimental Workflow & Sample Preparation Logic

Extracting a moderately polar preservative from a highly hydrophobic cream matrix requires a thermodynamic approach to phase separation.

Extraction workflow for chlorocresol from lipid-based semisolid matrices.

Step-by-Step Extraction Protocol

-

Matrix Disruption: Accurately weigh ~1.0 g of the cream/ointment into a 50 mL volumetric flask.

-

Solvent Addition: Add 30 mL of HPLC-grade Methanol. Rationale: Methanol acts as an excellent extraction solvent because it easily dissolves chlorocresol while demonstrating poor solubility for heavy waxes at low temperatures[7].

-

Thermal Partitioning: Heat the flask in a water bath at 50°C for 10 minutes, sonicating intermittently. Rationale: Heating melts the lipid base (e.g., soft paraffin), breaking the emulsion and allowing the chlorocresol to partition freely into the methanolic phase[7].

-

"Freeze-Out" Precipitation: Remove the flask and immediately submerge it in an ice-water bath (< 5°C) for 15 minutes. Rationale: The sudden temperature drop forces the bulk lipids to solidify and precipitate out of the solution, preventing them from fouling the HPLC column.

-

Clarification: Dilute to volume (50 mL) with Methanol. Centrifuge an aliquot at 4000 RPM for 5 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter directly into an HPLC vial.

Chromatographic Conditions & Self-Validating System

To ensure the protocol is a self-validating system, the method incorporates strict System Suitability Testing (SST). The instrument must pass these criteria before any sample data is considered valid.

Optimized HPLC Parameters

| Parameter | Specification / Condition |

| Column | Zorbax Eclipse Plus C8 (150 mm × 4.6 mm, 5 µm) or equivalent[5] |

| Mobile Phase | Isocratic: 0.05% Phosphoric Acid (aq) : Acetonitrile : Methanol (15:24:61, v/v/v)[5] |

| Flow Rate | 1.0 mL/min (Ensures optimal linear velocity for 5 µm particles) |

| Column Temperature | 30°C ± 2°C (Stabilizes mobile phase viscosity and retention times)[7] |

| Detection Wavelength | UV at 230 nm (or 240 nm depending on co-formulated APIs)[3][7] |

| Injection Volume | 10 µL to 20 µL |

| Expected Run Time | ~6.0 to 8.0 minutes (Chlorocresol typically elutes around 2.7 - 4.0 min)[5][7] |

System Suitability & Self-Validation Criteria

Before injecting the extracted samples, inject the Chlorocresol Working Standard (e.g., 50 µg/mL) in five replicates. The system is only validated for use if it meets the following thermodynamic and kinetic thresholds:

| Validation Parameter | Acceptance Criteria | Scientific Rationale |

| Retention Time (tR) | ~3.5 min ± 2.0% RSD | Confirms pump flow stability and consistent mobile phase preparation. |

| Tailing Factor (Tf) | ≤ 1.5 | Validates that the acidic pH is successfully suppressing analyte ionization and masking silanol interactions. |

| Theoretical Plates (N) | > 3000 | Ensures column bed integrity and optimal mass transfer kinetics. |

| Resolution (Rs) | > 2.0 (from nearest peak) | Guarantees baseline separation from co-eluting preservatives (e.g., parabens) or APIs[2][7]. |

| Area Precision | ≤ 2.0% RSD (n=5) | Validates the precision of the autosampler and detector response[7]. |

Data Interpretation and Troubleshooting

-

Issue: Peak Tailing of Chlorocresol.

-

Cause: Mobile phase pH is too high, causing partial ionization.

-

Correction: Verify the pH of the aqueous buffer. Ensure it is strictly ≤ 4.5.

-

-

Issue: Drifting Baselines or Ghost Peaks.

-

Cause: Incomplete precipitation of the lipid matrix during sample preparation.

-

Correction: Ensure the "Freeze-Out" step is strictly adhered to. Consider using a guard column to protect the analytical column from irreversible lipid adsorption.

-

-

Issue: Poor Resolution between Chlorocresol and Parabens.

-

Cause: Insufficient hydrophobic selectivity.

-

Correction: Decrease the organic modifier (Methanol/Acetonitrile) concentration by 2-5% to increase retention and improve resolution[7].

-

References

-

A Simple RP-HPLC Method for the Simultaneous Quantitation of Chlorocresol, Mometasone Furoate, and Fusidic Acid in Creams. Journal of Chromatographic Science.[Link]

-

Simultaneous Estimation of Four Preservatives in Pharmaceutical Ointment by RP-HPLC. Longdom Publishing.[Link]

-

Validated RP-HPLC and TLC-Densitometric Methods for Analysis of Ternary Mixture of Cetylpyridinium Chloride, Chlorocresol and Lidocaine in Oral Antiseptic Formulation. PubMed / Journal of Chromatographic Science. [Link]

-

RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF CHLOROCRESOL AND BETAMETHASONE DIPROPIONATE IN SEMISOLID DOSAGE. Amazon AWS / International Journal of Pharmacy and Pharmaceutical Sciences.[Link]

-

Chlorocresol Chemical and Physical Properties. Ataman Kimya.[Link]

-

Simultaneous HPLC Determination of Betamethasone Esters-Containing Mixtures: Analysis of Their Topical Preparations. SciSpace.[Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. academic.oup.com [academic.oup.com]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. P-chlorocresol [sitem.herts.ac.uk]

- 5. Validated RP-HPLC and TLC-Densitometric Methods for Analysis of Ternary Mixture of Cetylpyridinium Chloride, Chlorocresol and Lidocaine in Oral Antiseptic Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. longdom.org [longdom.org]

GC-MS Analysis of Chlorinated Methylphenols: A Comprehensive Protocol for Environmental and Industrial Matrices

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract